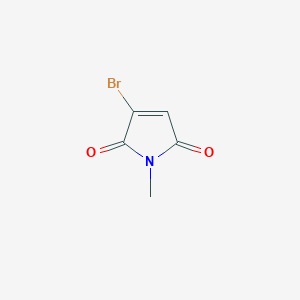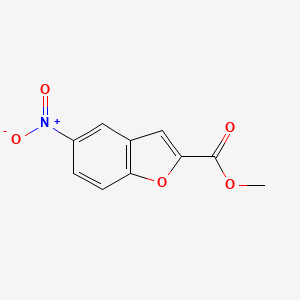
5-Bromo-2-chloropyridin-3-OL
Overview
Description
“5-Bromo-2-chloropyridin-3-OL” is a chemical compound with the empirical formula C5H3BrClNO . It is used in various fields including agrochemicals, pharmaceuticals, and dyestuff . It is also used as a biochemical reagent for life science-related research .
Synthesis Analysis
The synthesis of “5-Bromo-2-chloropyridin-3-OL” involves several steps. One method involves the palladium-catalyzed amination of 5-Bromo-2-chloropyridine . Another method involves a halogen-exchange reaction using anhydrous potassium fluoride . A third method involves a Suzuki coupling with 2,5-dimethoxyphenylboronic acid . There are also novel methods of synthesizing 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid from pyrazole or pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-chloropyridin-3-OL” is characterized by the presence of bromine, chlorine, nitrogen, and oxygen atoms in the pyridine ring . The average mass of the molecule is 208.440 Da .
Chemical Reactions Analysis
“5-Bromo-2-chloropyridin-3-OL” can undergo several chemical reactions. For instance, it can be used in the preparation of amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-Bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride . Additionally, it can be used to prepare 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .
Physical And Chemical Properties Analysis
“5-Bromo-2-chloropyridin-3-OL” is a solid at room temperature . It has a molecular weight of 208.44 . The density of the compound is 1.9±0.1 g/cm3 . It has a boiling point of 338.1°C at 760 mmHg .
Scientific Research Applications
Anemia Treatment Related to Chronic Kidney Disease
5-Bromo-2-chloropyridin-3-OL: has been used in the preparation of Vadadustat , which is employed for the treatment of symptomatic anemia related to chronic kidney disease in adults undergoing chronic maintenance dialysis .
Organic Synthesis
The compound may be used in organic synthesis processes such as:
- The preparation of 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .
Life Science Research
It is also mentioned as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Safety and Hazards
“5-Bromo-2-chloropyridin-3-OL” is classified as harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .
Mechanism of Action
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions, a type of cross-coupling reaction, suggesting it may interact with its targets through a similar mechanism .
Biochemical Pathways
Given its involvement in suzuki–miyaura coupling reactions, it may influence pathways involving carbon-carbon bond formation .
properties
IUPAC Name |
5-bromo-2-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDIPLHFSIUSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587790 | |
| Record name | 5-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286946-77-8 | |
| Record name | 5-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)







![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)



![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)
